Ethyl 6-chloro-1H-indazole-4-carboxylate

Description

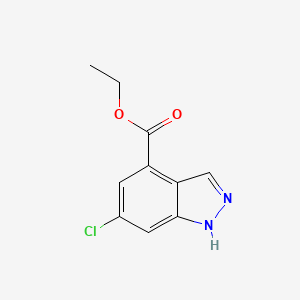

Ethyl 6-chloro-1H-indazole-4-carboxylate is an indazole derivative featuring a chlorine substituent at position 6 and an ethyl ester group at position 4.

Properties

Molecular Formula |

C10H9ClN2O2 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

ethyl 6-chloro-1H-indazole-4-carboxylate |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-6(11)4-9-8(7)5-12-13-9/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

GUDCZCKFNFHTAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=NNC2=CC(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide, which then undergoes cyclization in the presence of a suitable catalyst to yield the indazole core. The final step involves esterification with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be used to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Oxidation Reactions: The indazole ring can be oxidized to form N-oxides.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Major Products

Substitution: Formation of various substituted indazoles.

Reduction: Formation of amino-indazoles.

Oxidation: Formation of indazole N-oxides.

Scientific Research Applications

Ethyl 6-chloro-1H-indazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Biological Studies: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-1H-indazole-4-carboxylate is largely dependent on its target application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

Comparison with Similar Compounds

Core Heterocycle Variations

- Indazole vs. Quinoline vs. Indole: Indazole: Features a fused benzene ring with a pyrazole moiety (two adjacent nitrogen atoms). This structure confers unique electronic properties and hydrogen-bonding capabilities, relevant to kinase inhibition or enzyme targeting . Quinoline (e.g., Ethyl 4-chloro-2-methylquinoline-6-carboxylate): A benzene ring fused with pyridine, offering π-π stacking interactions and basic nitrogen sites. The extended conjugation in quinoline derivatives may enhance UV absorption properties compared to indazoles . Indole (e.g., 2,3,6-Trimethyl-5-nitro-1H-indole): Contains a pyrrole ring fused with benzene, favoring electrophilic substitution at the 3-position. Indoles are less electron-deficient than indazoles, affecting reactivity in nucleophilic attacks .

Substituent Effects

- Halogen and Nitro Groups :

- Chloro vs. Bromo : Chlorine (atomic radius: 0.79 Å) is smaller and less polarizable than bromine (1.14 Å), leading to weaker van der Waals interactions but stronger electron-withdrawing effects. For instance, 5-bromo-4-nitro-1H-indazole (C₇H₄BrN₃O₂) may exhibit enhanced halogen bonding in biological systems compared to chloro analogs .

- Nitro Groups : Electron-withdrawing nitro substituents (e.g., in 5-nitroindole derivatives) reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions and increasing molecular hardness (η) as per Pearson’s theory .

Ester Group Variations

- Ethyl vs. Methyl Esters :

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| This compound* | C₁₀H₉ClN₂O₂ | - | 224.65 | Cl (position 6), ethyl ester | ≥98%† |

| 6-Chloro-1H-indazole-4-carboxylic acid methyl ester | C₉H₇ClN₂O₂ | 885519-72-2 | 210.62 | Cl (position 6), methyl ester | ≥98% |

| Ethyl 4-chloro-2-methylquinoline-6-carboxylate | C₁₃H₁₂ClNO₂ | 100375-87-9 | 249.70 | Cl (4), methyl (2), ethyl ester | 97% |

| 5-Bromo-4-nitro-1H-indazole | C₇H₄BrN₃O₂ | 2133005-85-1 | 259.03 | Br (5), NO₂ (4) | 97% |

| 2,3,6-Trimethyl-5-nitro-1H-indole | C₁₁H₁₂N₂O₂ | 289685-81-0 | 204.23 | Methyl (2,3,6), NO₂ (5) | 97% |

*Hypothetical structure based on methyl ester analog ; †Assumed purity based on similar compounds .

Research Implications and Theoretical Considerations

- Electronic Properties : Conceptual density functional theory (DFT) can predict reactivity indices such as electronegativity (χ) and hardness (η). Chloro and nitro substituents increase η, rendering the compound less reactive toward soft electrophiles .

- Synthesis and Characterization : Crystallographic tools like SHELX programs are critical for resolving indazole derivatives’ structures, though newer methods may offer improved precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.